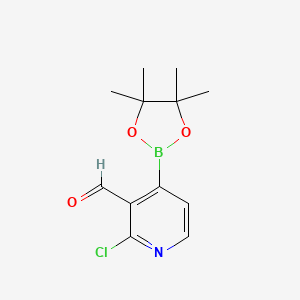

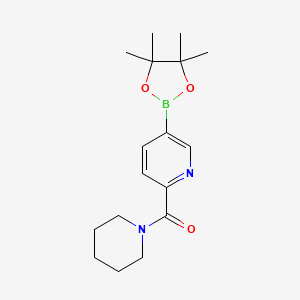

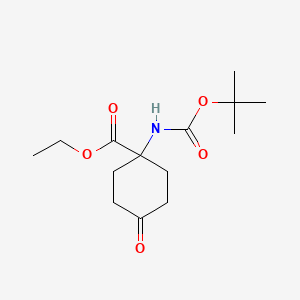

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (abbreviated as 2C4TMN) is a compound that has been studied for its potential applications in scientific research. It is a small molecule derived from nicotinic acid and has been found to have a variety of effects on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Phosphitylation of Alcohols and Heteroatomic Nucleophiles

This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . This application is particularly useful in the field of organic synthesis .

Derivatization of Lignin Samples for NMR Analysis

The compound can also be used as a phosphitylation reagent to derivatize lignin samples for 31P NMR analysis . This allows for a detailed examination of the hydroxyl groups in lignins .

Synthesis of Organic Compounds

The compound is used in the synthesis of organic compounds . This broad application is crucial in the field of organic chemistry, where the compound can be used to create a variety of complex molecules .

Study of Enzyme Kinetics and Protein-Protein Interactions

The compound is used in the study of enzyme kinetics and protein-protein interactions . This application is particularly important in the field of biochemistry and molecular biology .

Suzuki-Miyaura Coupling

The compound can be used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Drug Delivery Systems

The compound can be used to create reactive oxygen species (ROS)-responsive drug delivery systems . For example, it has been used to structurally modify hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Mecanismo De Acción

Target of Action

It is known to be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

This compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process called phosphitylation . This results in the formation of useful glycosyl donors and ligands .

Biochemical Pathways

It is used as a phosphitylation reagent to derivatize lignin samples for 31 p nmr analysis .

Result of Action

It is known to result in the formation of useful glycosyl donors and ligands .

Propiedades

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-5-6-15-10(14)8(9)7-16/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNMNOFROFLSQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678188 |

Source

|

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde | |

CAS RN |

1310404-21-7 |

Source

|

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)

![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)